

# Analytical methods for "Chroman-3-carboxylic acid ethyl ester" characterization

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## Compound of Interest

Compound Name: *Chroman-3-carboxylic acid ethyl ester*

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An Application Note for the Comprehensive Characterization of **Chroman-3-carboxylic acid ethyl ester**

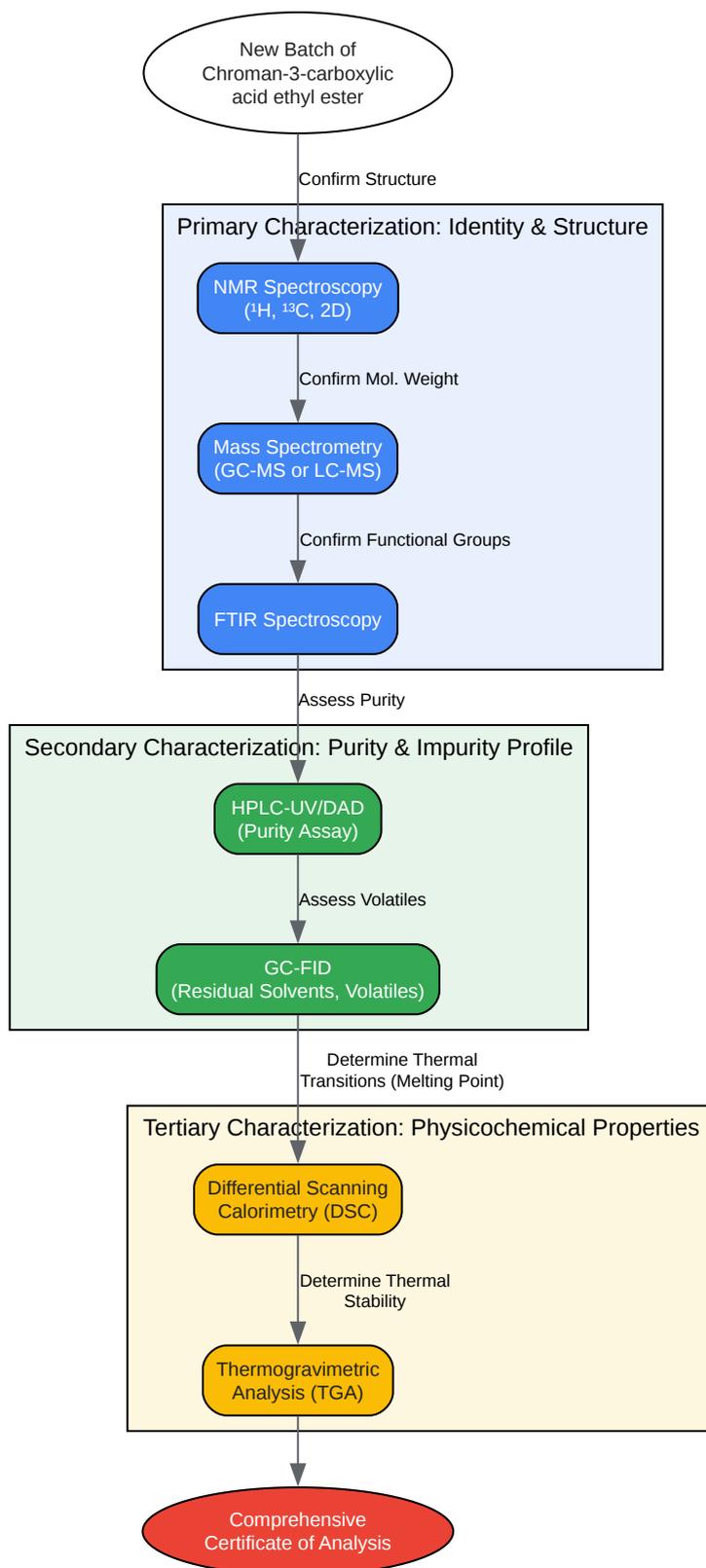
## Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of **Chroman-3-carboxylic acid ethyl ester**. As a key heterocyclic scaffold in medicinal chemistry, rigorous verification of its structure, purity, and stability is paramount for researchers and drug development professionals. This document moves beyond rote protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow. We will cover spectroscopic techniques for structural elucidation (NMR, MS, IR), chromatographic methods for purity assessment (HPLC, GC), and thermal analysis for physicochemical property determination (DSC, TGA).

## Introduction and Strategic Overview

**Chroman-3-carboxylic acid ethyl ester** is a saturated heterocyclic compound featuring a chroman core with an ethyl ester functional group at the 3-position. It is crucial to distinguish this saturated structure from its unsaturated analogue, Coumarin-3-carboxylic acid ethyl ester, as the analytical signatures will differ significantly. A multi-faceted analytical approach is essential to confirm molecular identity, quantify purity, and understand the material's physical properties. An integrated workflow ensures that data from orthogonal techniques are used to build a complete and reliable profile of the molecule.

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of **Chroman-3-carboxylic acid ethyl ester**.



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Caption: Integrated workflow for the characterization of **Chroman-3-carboxylic acid ethyl ester**.

## Structural Elucidation: Spectroscopic Methods

The primary goal is to unequivocally confirm that the synthesized molecule has the correct structure. This is achieved by combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are required for a complete structural assignment.

**Expertise & Causality:** The choice of solvent is critical. Deuterated chloroform ( $\text{CDCl}_3$ ) is a suitable first choice as non-polar to moderately polar esters typically dissolve well in it, and its signal does not interfere with most of the expected proton signals. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm, ensuring data comparability across different instruments.

Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of  $\text{CDCl}_3$  containing 0.03% TMS in a 5 mm NMR tube.
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum with a  $90^\circ$  pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled spectrum with a  $30^\circ$  pulse angle, a 2-second relaxation delay, and accumulate 1024-2048 scans. A wider spectral window (e.g., 0-220 ppm) is necessary to capture the carbonyl carbon.

**Trustworthiness:** The combination of chemical shifts, signal integrations (for  $^1\text{H}$ ), and splitting patterns (multiplicity) provides a self-validating dataset. For instance, the integration ratio of the

ethyl group's CH<sub>2</sub> to its CH<sub>3</sub> should be exactly 2:3. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively link proton and carbon signals, confirming atom connectivity.

Expected Spectral Data: The following tables summarize the predicted NMR signals for **Chroman-3-carboxylic acid ethyl ester**, based on established chemical shift principles.<sup>[1][2]</sup>

Table 1:  
Predicted  $^1\text{H}$   
NMR Data (400  
MHz,  $\text{CDCl}_3$ )

Assignment	Predicted $\delta$ (ppm)	Multiplicity	Integration	Rationale
Aromatic Protons (4H)	6.8 - 7.3	Multiplets	4H	Protons on the benzene ring of the chroman system.
O-CH <sub>2</sub> (C2)	4.2 - 4.5	Multiplet	2H	Diastereotopic protons adjacent to the chiral center and oxygen.
C-CH <sub>2</sub> (C4)	2.8 - 3.1	Multiplet	2H	Protons adjacent to the aromatic ring.
CH (C3)	3.5 - 3.8	Multiplet	1H	Chiral proton at the 3-position, coupled to C2 and C4 protons.
Ester O-CH <sub>2</sub>	~4.2	Quartet	2H	Methylene protons of the ethyl group, split by the adjacent CH <sub>3</sub> .
Ester CH <sub>3</sub>	~1.3	Triplet	3H	Methyl protons of the ethyl group, split by the adjacent CH <sub>2</sub> .

Table 2: Predicted  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )

Assignment	Predicted $\delta$ (ppm)	Rationale
Ester C=O	170 - 175	Characteristic chemical shift for an ester carbonyl carbon. [2]
Aromatic C-O	150 - 158	Aromatic carbon directly attached to the heterocyclic oxygen.
Aromatic C-C	120 - 130	Aromatic carbons of the benzene ring.
Aromatic C	115 - 125	Aromatic carbons of the benzene ring.
O-CH <sub>2</sub> (C2)	65 - 75	Aliphatic carbon attached to oxygen.
Ester O-CH <sub>2</sub>	60 - 65	Methylene carbon of the ethyl ester.
CH (C3)	40 - 50	Chiral carbon at the 3-position.
C-CH <sub>2</sub> (C4)	25 - 35	Aliphatic carbon adjacent to the aromatic ring.
Ester CH <sub>3</sub>	~14	Methyl carbon of the ethyl ester.

## Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for a volatile and thermally stable compound like an ethyl ester.

**Expertise & Causality:** Electron Ionization (EI) is a standard, high-energy ionization technique that produces a rich fragmentation pattern, which acts as a "fingerprint" for the molecule. This

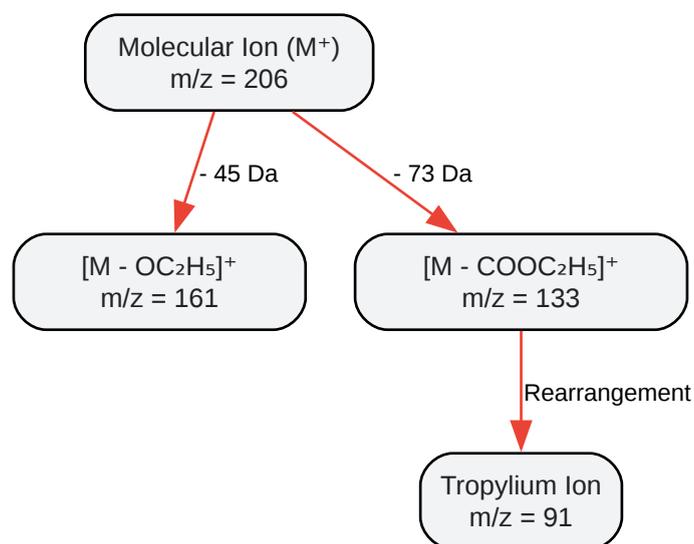
is ideal for structural confirmation and library matching.[3] The GC method must be designed to ensure the compound elutes without thermal degradation. A temperature ramp allows for the separation of the analyte from any lower-boiling solvents or higher-boiling impurities.

#### Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
- GC Conditions:
  - Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 5% phenyl-methylpolysiloxane).
  - Carrier Gas: Helium at a constant flow of 1 mL/min.
  - Inlet: Splitless injection at 250°C.
  - Oven Program: Hold at 70°C for 1 min, then ramp at 15°C/min to 300°C and hold for 5 min.[4]
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 450.
  - Source Temperature: 230°C.

Trustworthiness: The molecular ion peak ( $M^+$ ) should correspond to the exact molecular weight of the compound ( $C_{12}H_{14}O_3 = 206.24$  g/mol). The observed fragmentation pattern must be consistent with the known fragmentation pathways of esters and chroman structures, providing a self-consistent structural verification.[2][5]

Expected Fragmentation: The mass spectrum should show a molecular ion at  $m/z = 206$ . Key fragments would arise from the loss of the ethoxy group ( $-OC_2H_5$ ,  $m/z = 161$ ), loss of the entire ester group ( $-COOC_2H_5$ ,  $m/z = 133$ ), and cleavage of the chroman ring.



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Caption: Predicted major fragmentation pathways for **Chroman-3-carboxylic acid ethyl ester** in EI-MS.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.

**Expertise & Causality:** Attenuated Total Reflectance (ATR) is a modern FTIR technique that requires minimal sample preparation. The sample is placed directly on a crystal (like diamond or zinc selenide), and the IR beam interacts with the sample surface. This avoids the need for making KBr pellets and is non-destructive.

Protocol: FTIR-ATR Analysis

- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Analysis:** Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.
- **Data Collection:** Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm<sup>-1</sup>.

Trustworthiness: The presence of a strong, sharp absorption in the carbonyl region confirms the ester, while the absence of a broad O-H stretch (which would be present in the parent carboxylic acid) confirms the success of the esterification.[6]

Table 3: Expected Key FTIR Absorptions

Wavenumber (cm <sup>-1</sup> )	Assignment & Rationale
3100 - 3000	Aromatic C-H stretch.
2980 - 2850	Aliphatic C-H stretch (from chroman ring and ethyl group).
1735 - 1750	C=O stretch (Ester). This is a strong, characteristic peak.[6]
1600, 1480	C=C stretches from the aromatic ring.
1250 - 1100	C-O stretch (from ester and ether linkages). Strong intensity.

## Purity Assessment: Chromatographic Methods

Once identity is confirmed, the purity of the compound must be determined. Chromatographic techniques are ideal for separating the main compound from starting materials, by-products, and other impurities.

### High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for purity analysis of small organic molecules in the pharmaceutical industry.

Expertise & Causality: A C18 (octadecylsilyl) column is used as the stationary phase, which separates compounds based on their hydrophobicity. A gradient elution, starting with a high percentage of water and gradually increasing the organic solvent (acetonitrile), is employed to ensure that both polar and non-polar impurities can be resolved and eluted from the column.[7]  
[8] A UV detector is suitable as the chroman moiety contains a chromophore that absorbs UV light.

### Protocol: Reverse-Phase HPLC for Purity Analysis

- **Sample Preparation:** Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL with a 50:50 acetonitrile:water mixture.
- **HPLC Conditions:**
  - **Column:** C18, 4.6 x 150 mm, 5 µm particle size.
  - **Mobile Phase A:** Water with 0.1% Formic Acid.
  - **Mobile Phase B:** Acetonitrile with 0.1% Formic Acid.
  - **Gradient:** 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
  - **Flow Rate:** 1.0 mL/min.
  - **Column Temperature:** 30°C.
  - **Detector:** UV-Vis or Diode Array Detector (DAD) at 254 nm.
  - **Injection Volume:** 10 µL.
- **Data Analysis:** Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

**Trustworthiness:** The use of a DAD allows for peak purity analysis, where the UV spectrum is checked across the entire peak. A consistent spectrum indicates a pure, co-elution-free peak. The method should be validated for linearity, accuracy, and precision as per standard guidelines.

## Physicochemical Characterization: Thermal Analysis

Thermal analysis techniques provide information on the physical properties of the material, such as its melting point, thermal stability, and the presence of residual solvents or water.

## Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions.

**Expertise & Causality:** For a pure, crystalline organic compound, DSC will show a single, sharp endothermic peak corresponding to its melting point.[9] The sharpness of the peak is an indicator of purity; impurities will typically broaden the melting range and depress the melting point. A slow heating rate (e.g., 5-10°C/min) is used to ensure thermal equilibrium and achieve good resolution of the transition.[10]

Protocol: DSC Analysis

- **Sample Preparation:** Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
- **Instrumentation:**
  - **Atmosphere:** Nitrogen at a purge rate of 50 mL/min.
  - **Temperature Program:** Equilibrate at 25°C, then ramp at 10°C/min to a temperature well above the expected melting point (e.g., 250°C).
- **Data Analysis:** Determine the onset temperature and the peak maximum of the melting endotherm.

## Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile.

**Expertise & Causality:** TGA is used to determine the temperature at which the compound begins to decompose.[9][11] Running the analysis under an inert nitrogen atmosphere prevents oxidative degradation, allowing for the determination of the inherent thermal stability. A rapid mass loss on the TGA curve before the main decomposition event can indicate the presence of residual solvent or water.

Protocol: TGA Analysis

- Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
- Instrumentation:
  - Atmosphere: Nitrogen at a purge rate of 50 mL/min.
  - Temperature Program: Equilibrate at 30°C, then ramp at 10°C/min to a high temperature (e.g., 500°C).
- Data Analysis: The onset temperature of mass loss is reported as the decomposition temperature.

## Conclusion

The analytical workflow detailed in this guide provides a comprehensive and robust strategy for the characterization of **Chroman-3-carboxylic acid ethyl ester**. By integrating data from spectroscopic (NMR, MS, IR), chromatographic (HPLC), and thermal (DSC, TGA) techniques, researchers and drug developers can establish a complete profile of the molecule's identity, purity, and key physicochemical properties. This multi-faceted approach ensures the quality and reliability of the material for its intended scientific application.

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